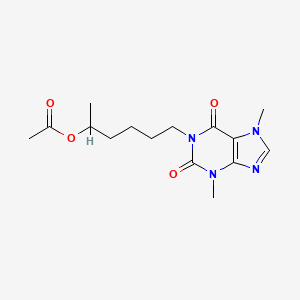
5'-O-Acetyl (R)-Lisofylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Acetyl ®-Lisofylline is a derivative of lisofylline, a compound known for its anti-inflammatory and immunomodulatory properties. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving immune system dysregulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl ®-Lisofylline typically involves the acetylation of lisofylline. The process begins with the preparation of lisofylline, which is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 5’-O position.
Industrial Production Methods
In an industrial setting, the production of 5’-O-Acetyl ®-Lisofylline follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5’-O-Acetyl ®-Lisofylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, lisofylline.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of lisofylline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5’-O-Acetyl ®-Lisofylline has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their kinetics.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of 5’-O-Acetyl ®-Lisofylline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Pathways Involved: The compound modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
Lisofylline: The parent compound, known for its anti-inflammatory properties.
5’-O-Acetyl-Renieramycin T: Another acetylated compound with potential anti-cancer properties.
5-O-Acetyl Bracteanolide A: A butanolide derivative with anti-inflammatory activity.
Uniqueness
5’-O-Acetyl ®-Lisofylline is unique due to its specific acetylation at the 5’-O position, which enhances its stability and bioavailability compared to its parent compound, lisofylline. This modification also potentially improves its therapeutic efficacy and reduces side effects.
Properties
IUPAC Name |
6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCMPQBQCXKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)


![6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
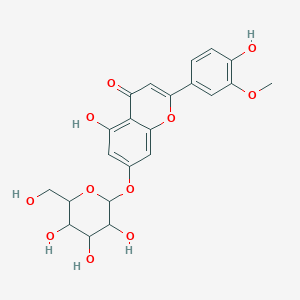
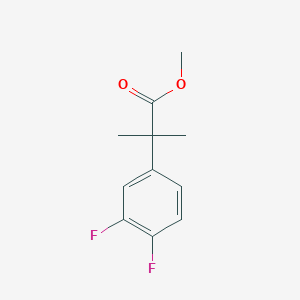
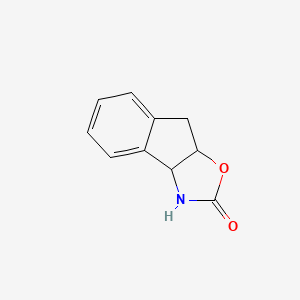
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)
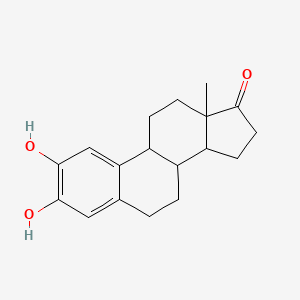
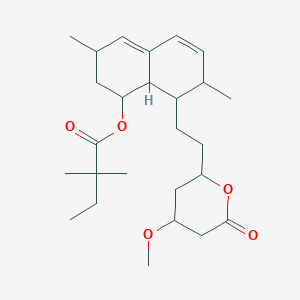
![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)
